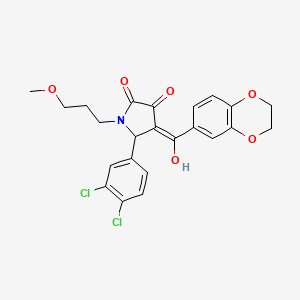

5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC14977738

Molecular Formula: C23H21Cl2NO6

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H21Cl2NO6 |

|---|---|

| Molecular Weight | 478.3 g/mol |

| IUPAC Name | (4E)-5-(3,4-dichlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C23H21Cl2NO6/c1-30-8-2-7-26-20(13-3-5-15(24)16(25)11-13)19(22(28)23(26)29)21(27)14-4-6-17-18(12-14)32-10-9-31-17/h3-6,11-12,20,27H,2,7-10H2,1H3/b21-19+ |

| Standard InChI Key | AGPRILPEZTYHRZ-XUTLUUPISA-N |

| Isomeric SMILES | COCCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |

| Canonical SMILES | COCCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |

Introduction

Structural and Functional Analysis

Core Framework and Substituent Roles

The compound’s architecture comprises three primary components:

-

Pyrrolone Core: The 2,5-dihydro-1H-pyrrol-2-one ring provides a lactam structure, enabling hydrogen bonding and participation in cycloaddition reactions .

-

3,4-Dichlorophenyl Group: Positioned at C5, this electron-withdrawing substituent enhances electrophilic aromatic substitution reactivity and may influence target binding affinity .

-

2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl: The benzodioxine moiety introduces rigidity and oxygen-rich electron density, potentially modulating interactions with biological targets such as enzymes or receptors .

Table 1: Key Functional Groups and Their Properties

Synthetic Strategies and Reactivity

Hypothesized Synthesis Pathways

While no explicit synthesis for this compound is documented, analogous dihydro-pyrrol-2-one derivatives are synthesized via multicomponent reactions. A plausible route involves:

-

Formation of the Pyrrolone Core: Condensation of a β-ketoamide with an aldehyde, catalyzed by trifluoroacetic acid, as demonstrated in related systems .

-

Introduction of the Dichlorophenyl Group: Electrophilic aromatic substitution or Ullmann-type coupling to attach the chlorinated aryl moiety.

-

Benzodioxine Incorporation: Acylation using 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride under Schotten-Baumann conditions .

Chemical Reactivity

-

Hydroxyl Group: Susceptible to oxidation, forming a ketone, or participating in glycosylation reactions .

-

Carbonyl Group: Engages in nucleophilic additions (e.g., Grignard reagents) or acts as a Michael acceptor .

-

Dichlorophenyl Ring: Undergoes Suzuki-Miyaura cross-coupling for diversification .

Anticancer Applications

The dichlorophenyl and benzodioxine groups are associated with pro-apoptotic effects in MCF7 breast cancer cells when combined with chemotherapeutics like doxorubicin . Synergistic cytotoxicity may arise from dual targeting of carbonic anhydrases and DNA topoisomerases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR:

-

13C NMR:

Infrared Spectroscopy (IR)

Comparative Analysis with Structural Analogues

Table 3: Key Analogues and Their Activities

The target compound’s lack of sulfonamides may reduce hCA affinity but improve blood-brain barrier penetration due to the methoxypropyl chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume